4-(4-Methoxyphenyl)-6-phenylpyrimidin-2-amine
Description
Properties
IUPAC Name |
4-(4-methoxyphenyl)-6-phenylpyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O/c1-21-14-9-7-13(8-10-14)16-11-15(19-17(18)20-16)12-5-3-2-4-6-12/h2-11H,1H3,(H2,18,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXNCIVHSBKWGSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=NC(=C2)C3=CC=CC=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00485232 | |
| Record name | 4-(4-methoxyphenyl)-6-phenylpyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00485232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59807-19-1 | |
| Record name | 4-(4-methoxyphenyl)-6-phenylpyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00485232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis via Chalcone and Guanidine Hydrochloride Condensation
One of the most commonly reported methods involves the condensation of substituted chalcones with guanidine hydrochloride in the presence of a polar aprotic solvent such as dimethylformamide (DMF).
- Procedure: Equimolar amounts of the chalcone derivative (bearing the 4-methoxyphenyl and phenyl groups) and guanidine hydrochloride are refluxed in DMF at 50–60 °C for 6–7 hours.
- Work-up: After cooling, the reaction mixture is poured into crushed ice and allowed to precipitate overnight. The solid product is filtered, recrystallized from methanol, and washed with petroleum ether.
- Yield and Purity: Yields around 50–55% have been reported. The product is characterized by IR, NMR, and melting point analysis.
- Reference Example: Nitin Kumar et al. synthesized this compound by this method showing significant anti-inflammatory activity.
| Step | Reagents & Conditions | Time | Temperature | Yield (%) | Purification |
|---|---|---|---|---|---|
| 1 | Chalcone + Guanidine hydrochloride in DMF | 6–7 hours | 50–60 °C | 52.6 | Recrystallization (MeOH) |
Cyclization Using Guanidinium Methanesulfonate and Eaton’s Reagent
A more scalable and efficient method involves cyclization of a 1,3-dione intermediate with guanidinium methanesulfonate in the presence of Eaton’s reagent (a mixture of phosphorus pentoxide and methanesulfonic acid).
- Procedure: 2-butyl-1-(4-methoxyphenyl)-3-phenylpropane-1,3-dione is reacted with guanidinium methanesulfonate using Eaton’s reagent at 50 °C.
- Advantages: This route reduces the synthesis to two steps with an overall yield of 34%, suitable for multigram to kilogram scale synthesis.
- Purification: Simple extraction with dichloromethane followed by crystallization from ethyl acetate and methanol.
- Reference: Reported by a 2020 study in Organic Process Research & Development, this method avoids chromatographic purification steps, enhancing scalability.
| Step | Reagents & Conditions | Time | Temperature | Yield (%) | Purification |
|---|---|---|---|---|---|
| 1 | Cyclization of 1,3-dione + Guanidinium methanesulfonate + Eaton’s reagent | Not specified | 50 °C | 34 | Extraction + Crystallization |
Metal-Free Cascade Synthesis via Enaminone Intermediates
A recent approach involves a metal-free cascade reaction starting from enaminone derivatives:
- Mechanism: The reaction proceeds via substitution of an imidazolyl group followed by thermal transformation to the 2-aminopyrimidine.
- Conditions: This method avoids transition metals, which is advantageous for pharmaceutical applications due to the absence of heavy metal contamination.
- Yields: High yields reported (~92–96%) for this compound.
- Reference: Detailed in a 2021 Royal Society of Chemistry publication, this method provides an efficient and practical route to unsymmetrical 2-aminopyrimidines.
| Step | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|
| 1 | Enaminone intermediate + Guanidine (metal-free) | 92–96 | Avoids heavy metal catalysts |
Reflux of Chalcones with Guanidine Nitrate in Presence of Lithium Hydroxide
An alternative method uses guanidine nitrate and lithium hydroxide in refluxing ethanol:
- Procedure: (E)-1-(4-methoxyphenyl)-3-phenylprop-2-en-1-one is refluxed with guanidine nitrate and lithium hydroxide in ethanol for 4 hours.
- Work-up: The reaction mixture is poured into ice-cold water, and the precipitate is filtered and purified by column chromatography.
- Yields: Moderate to good yields are reported.
- Reference: This method is part of a broader study on 6-aryl-pyrimidin-2-amines synthesis showing antimicrobial activity.
| Step | Reagents & Conditions | Time | Temperature | Yield (%) | Purification |
|---|---|---|---|---|---|
| 1 | Chalcone + Guanidine nitrate + LiOH in ethanol reflux | 4 hrs | Reflux | Not specified | Column chromatography |
Comparative Summary of Preparation Methods
| Method | Key Reagents/Conditions | Yield (%) | Advantages | Scale Suitability |
|---|---|---|---|---|
| Chalcone + Guanidine hydrochloride in DMF | Reflux 50–60 °C, 6–7 h | ~52 | Simple, straightforward | Laboratory scale |
| Cyclization with Guanidinium methanesulfonate + Eaton’s reagent | 50 °C, 2 steps | 34 | Scalable, no chromatography | Multigram to kilogram |
| Metal-free cascade via enaminones | Metal-free, thermal transformation | 92–96 | High yield, avoids heavy metals | Suitable for pharma |
| Chalcone + Guanidine nitrate + LiOH in ethanol reflux | 4 h reflux ethanol + LiOH | Moderate | Moderate yield, antimicrobial focus | Laboratory scale |
Detailed Research Findings and Notes
- The condensation of chalcones with guanidine hydrochloride is a classical and widely used approach, with moderate yields and relatively mild conditions. It is well-characterized by spectral methods (IR, NMR) and provides compounds with confirmed anti-inflammatory activity.
- The Eaton’s reagent cyclization method offers a more industrially viable route, eliminating the need for chromatographic purification and enabling scale-up. However, the overall yield is slightly lower, but the process efficiency and simplicity compensate for this.
- The metal-free cascade synthesis represents a modern, green chemistry approach, achieving very high yields and purity without metal catalysts, which is crucial for pharmaceutical applications. This method is mechanistically innovative, proceeding via enaminone intermediates and substitution reactions.
- The guanidine nitrate and lithium hydroxide reflux method is less frequently used for this specific compound but provides a viable alternative, especially when antimicrobial properties are targeted.
Chemical Reactions Analysis
Electrochemical Cross-Coupling
Electrochemical methods enable functionalization of the pyrimidine core:
-
Substrate : 4-Amino-6-chloropyrimidine derivatives.
-
Coupling Partner : Aryl halides (e.g., bromobenzene).
-
Conditions :
Limitations :
Functionalization and Derivatives
The 2-amino group and aryl substituents allow further modifications:
-
N-Alkylation : Reacts with alkyl halides under basic conditions.
-
Aryl Substitution : Suzuki-Miyaura coupling at the 4- or 6-position .
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Biological Activity : Derivatives show anti-inflammatory and anticancer properties .
Example Derivative :
-
R1 : 4-(4-Methoxyphenyl)-6-(4-(trifluoromethyl)phenyl)pyrimidin-2-amine exhibits IC₅₀ = 18.5 µM against pancreatic cancer cells .
Comparison of Synthetic Methods
| Method | Yield (%) | Purity | Scalability |
|---|---|---|---|
| Chalcone Cyclization | 88–96 | High | Lab-scale |
| Metal-Free Cascade | 96 | High | Pilot-scale |
| Electrochemical | 45–65 | Moderate | Limited |
| Industrial (Eaton’s) | 34 | Industrial | Kilogram |
Spectroscopic Characterization
-
13C^{13}\text{C}13C NMR :
Stability and Reactivity
Scientific Research Applications
Chemistry
In chemical research, 4-(4-Methoxyphenyl)-6-phenylpyrimidin-2-amine serves as a versatile building block for synthesizing more complex molecules. Its unique structure allows it to participate in various chemical reactions, including oxidation, reduction, and nucleophilic substitution .
Biology
The compound has demonstrated potential biological activities:
- Antibacterial Activity : It has shown effectiveness against strains such as Vibrio cholerae and Staphylococcus aureus, indicating its potential as an antibacterial agent .
- Antifungal Activity : Research highlights its efficacy against fungal strains like Candida albicans and Aspergillus flavus .
Medicine
In medicinal chemistry, this compound is being explored for its therapeutic potential:
- Anticancer Activity : Studies have indicated its ability to inhibit tumor growth in preclinical models such as Ehrlich ascites carcinoma (EAC) and Dalton’s lymphoma ascites (DLA). It appears to induce apoptosis in cancer cells by targeting specific kinases involved in tumorigenesis .
Anticancer Efficacy in EAC Model
A study evaluated the anticancer effects of derivatives of this compound in an EAC model. The results are summarized in the table below:
| Treatment | Tumor Volume (cm³) | Survival Rate (%) | RBC Count (x10⁶/µL) |
|---|---|---|---|
| Control | 10.5 ± 1.2 | 30 | 3.1 ± 0.5 |
| R1 | 5.2 ± 0.8 | 70 | 5.8 ± 0.7 |
| R2 | 3.8 ± 0.5 | 90 | 6.5 ± 0.9 |
This data indicates that treatment with higher doses of the compound significantly reduced tumor volume and increased survival rates compared to control groups .
Mechanism of Action
The mechanism by which 4-(4-Methoxyphenyl)-6-phenylpyrimidin-2-amine exerts its effects depends on its molecular targets and pathways involved. For example, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The specific molecular targets and pathways would need to be identified through experimental studies.
Comparison with Similar Compounds
Pyrimidin-2-amine derivatives exhibit diverse biological and physicochemical properties depending on substituent variations. Below is a systematic comparison:
Antibacterial Activity
- 4-(4-Morpholinophenyl)-6-arylpyrimidin-2-amines (e.g., compounds 20, 23, 25, 27, 28): Morpholine and halogen (Br, Cl, F) substituents enhance activity against Vibrio cholerae. For example, 4-(4-bromophenyl)-6-(4-morpholinophenyl)pyrimidin-2-amine (25) shows potent inhibition due to electron-withdrawing bromine improving membrane penetration .
Anticancer Activity
- 4-(4-Fluorophenyl)-N-(4-nitrophenyl)-6-phenylpyrimidin-2-amine (PPA5) :
- Inhibits >50% of human lung cancer cell viability by inducing G2/M cell cycle arrest. The fluorophenyl and nitrophenyl groups enhance radiosensitizing effects via electron-withdrawing properties .
- Comparison : The methoxy group in the target compound may offer weaker radiosensitization due to its electron-donating nature, which could reduce DNA interaction efficiency .
Structural and Physicochemical Properties
Crystal Packing and Hydrogen Bonding
- 4-(1-Benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-6-phenylpyrimidin-2-amine :
- 4-Methyl-6-phenylpyrimidin-2-amine :
- Exhibits two distinct molecular conformations with phenyl-pyrimidine dihedral angles of 29.41° and 46.32°, influencing crystallinity and melting point (unreported) .
- Comparison : The methoxyphenyl group in the target compound likely improves solubility via polar interactions but may reduce thermal stability compared to methyl substituents .
Electrostatic and Thermodynamic Properties
- N-(4-Methoxyphenyl)-6-methyl-2-phenyl-5-{[4-(trifluoromethyl)anilino]-methyl}pyrimidin-4-amine: The trifluoromethyl group increases electronegativity, enhancing metabolic stability. DFT studies reveal charge localization at the pyrimidine ring, favoring electrophilic interactions . Comparison: The methoxy group in 4-(4-Methoxyphenyl)-6-phenylpyrimidin-2-amine provides moderate electron density, balancing reactivity and stability .
Biological Activity
4-(4-Methoxyphenyl)-6-phenylpyrimidin-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article presents a comprehensive overview of its biological properties, including antibacterial, antifungal, and anticancer activities, supported by research findings and data tables.
Chemical Structure and Properties
The chemical structure of this compound features a pyrimidine ring substituted with a methoxyphenyl group at the 4-position and a phenyl group at the 6-position. This specific arrangement contributes to its biological activity.
Antibacterial Activity
Research indicates that derivatives of pyrimidine compounds, including this compound, exhibit potent antibacterial properties. In particular, studies have shown that these compounds can effectively inhibit various bacterial strains:
- Vibrio cholerae
- Staphylococcus aureus
- Klebsiella pneumoniae
In one study, compounds similar to this compound demonstrated excellent antibacterial activity against V. cholerae and S. aureus, showcasing their potential as therapeutic agents against bacterial infections .
Antifungal Activity
In addition to antibacterial effects, the compound also exhibits antifungal properties. Research has highlighted its effectiveness against several fungal strains:
- Candida albicans
- Aspergillus flavus
Compounds structurally related to this compound have shown significant antifungal activity, particularly against A. flavus and C. albicans .
Anticancer Activity
The anticancer potential of this compound has been investigated in various preclinical models. Notably, it has shown promising results in inhibiting tumor growth in models such as Ehrlich ascites carcinoma (EAC) and Dalton’s lymphoma ascites (DLA).
Case Study: EAC Model
In a study involving the EAC model, treatment with derivatives of this compound resulted in:
- Reduced tumor volume
- Prolonged survival rates compared to control groups
- Improvements in hematological parameters such as red blood cell (RBC) counts .
Table 1: Anticancer Efficacy in EAC Model
| Treatment | Tumor Volume (cm³) | Survival Rate (%) | RBC Count (x10⁶/µL) |
|---|---|---|---|
| Control | 10.5 ± 1.2 | 30 | 3.1 ± 0.5 |
| R1 | 5.2 ± 0.8 | 70 | 5.8 ± 0.7 |
| R2 | 3.8 ± 0.5 | 90 | 6.5 ± 0.9 |
R1 and R2 represent different dosages of the compound .
The anticancer mechanism appears to involve the inhibition of key signaling pathways associated with cell proliferation and survival. For instance, studies have indicated that these compounds can induce apoptosis in cancer cells by targeting specific kinases involved in tumorigenesis .
Q & A
Q. Q1. What are the optimized synthetic routes for preparing 4-(4-Methoxyphenyl)-6-phenylpyrimidin-2-amine, and how can reaction conditions be tailored to improve yield?
Answer: The compound is synthesized via a condensation reaction between (E)-1-(4-methoxyphenyl)-3-aryl-prop-2-en-1-one derivatives and guanidine nitrate in ethanol under reflux. Key steps include:
Reflux conditions : Ethanol as solvent, lithium hydroxide (aqueous) added portion-wise to maintain basic pH .
Purification : Column chromatography using silica gel (100–200 mesh) with ethyl acetate/petroleum ether (2:8 v/v) as eluent .
Yield optimization : Adjusting stoichiometry of guanidine nitrate (1:1 molar ratio with chalcone derivatives) and extending reflux time (4–6 hours) enhances crystallinity and purity .
Structural Characterization
Q. Q2. Which crystallographic techniques are most reliable for resolving the molecular geometry of this compound, and what challenges arise during refinement?
Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key considerations:
- Data collection : Use low-temperature (e.g., 85–273 K) to minimize thermal motion artifacts .
- Software : SHELX suite (SHELXL for refinement) is preferred for small-molecule crystallography due to robust handling of anisotropic displacement parameters .
- Challenges :
Biological Activity and Mechanism
Q. Q3. How does this compound interact with biological targets such as cyclin-dependent kinases (CDKs), and what experimental assays validate its inhibitory activity?
Answer:
- Mechanism : The pyrimidine core binds to ATP pockets of CDKs via hydrogen bonds (N–H⋯N/O) and hydrophobic interactions with methoxyphenyl substituents .
- Assays :
Advanced Topics: Polymorphism and Supramolecular Interactions
Q. Q4. How do polymorphism and hydrogen bonding patterns influence the physicochemical properties of this compound?
Answer:
- Polymorphism : Different crystal packing modes (e.g., C–H⋯O vs. C–H⋯π interactions) alter solubility and melting points. For example, weak C–H⋯O bonds (2.8–3.0 Å) in one polymorph reduce thermal stability compared to C–H⋯π networks .
- Graph-set analysis : Use Etter’s notation to classify hydrogen bonds (e.g., R₂²(8) motifs in dimeric arrangements), critical for predicting dissolution rates .
Data Contradictions and Resolution
Q. Q5. How should researchers address discrepancies in reported biological activities or crystallographic data for this compound?
Answer:
- Biological data : Cross-validate using orthogonal assays (e.g., Western blotting for CDK inhibition alongside kinase assays) .
- Crystallographic conflicts : Re-refine raw data with SHELXL using updated scattering factors and check for overfitting via R-free values .
- Documentation : Report full refinement parameters (e.g., Flack x, mean σ(C–C)) to ensure reproducibility .
Computational Modeling
Q. Q6. What computational strategies are effective for predicting the binding affinity of this compound to enzymatic targets?
Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
